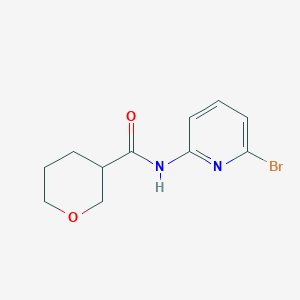

N-(6-bromopyridin-2-yl)oxane-3-carboxamide

Descripción

BenchChem offers high-quality N-(6-bromopyridin-2-yl)oxane-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-bromopyridin-2-yl)oxane-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-(6-bromopyridin-2-yl)oxane-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c12-9-4-1-5-10(13-9)14-11(15)8-3-2-6-16-7-8/h1,4-5,8H,2-3,6-7H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUIOTSOTHXIIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C(=O)NC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N-(6-bromopyridin-2-yl)oxane-3-carboxamide chemical structure

An In-Depth Technical Guide to N-(6-bromopyridin-2-yl)oxane-3-carboxamide

Abstract

This technical guide provides a comprehensive overview of N-(6-bromopyridin-2-yl)oxane-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry and materials science. We will dissect its molecular architecture, propose a robust synthetic pathway grounded in established chemical principles, and detail the analytical methods required for its structural confirmation. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the handling and application of this versatile chemical scaffold.

Introduction: The Significance of Pyridine-Carboxamide Scaffolds

Pyridine derivatives are a cornerstone of modern pharmacology and materials science, present in numerous approved drugs and functional materials. The pyridine ring system, a bioisostere of benzene, offers a unique combination of aromaticity, hydrogen bonding capability (via the nitrogen atom), and a dipole moment that enhances solubility and molecular interactions. When functionalized with a carboxamide linker, these scaffolds become powerful tools for probing biological systems. The amide bond provides a rigid, planar unit capable of acting as both a hydrogen bond donor and acceptor, critical for specific binding to biological targets like enzymes and receptors.

The specific compound, N-(6-bromopyridin-2-yl)oxane-3-carboxamide, integrates three key structural motifs:

-

A 2-aminopyridine core: A privileged structure in medicinal chemistry.

-

A bromine substituent: This serves a dual purpose. It acts as a heavy atom that can modulate physicochemical properties and, more importantly, provides a reactive handle for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of compound libraries.[1]

-

An oxane-carboxamide moiety: The saturated oxane (tetrahydropyran) ring is increasingly used in drug design to improve aqueous solubility and metabolic stability while providing a three-dimensional scaffold that can explore larger regions of binding pockets compared to flat aromatic rings.

This guide will explore the synthesis and characterization of this molecule, providing a framework for its utilization in research and development.

Molecular Structure and Physicochemical Properties

The chemical structure of N-(6-bromopyridin-2-yl)oxane-3-carboxamide consists of a 6-bromo-2-aminopyridine fragment connected via an amide linkage to an oxane (tetrahydropyran) ring at the 3-position. The IUPAC name for the specific enantiomer is (3S)-N-(6-bromo-2-pyridinyl)oxane-3-carboxamide.[2]

Caption: Chemical Structure of N-(6-bromopyridin-2-yl)oxane-3-carboxamide.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃BrN₂O₂ | [2] |

| Molecular Weight | 285.14 g/mol | [2] |

| IUPAC Name | N-(6-bromopyridin-2-yl)oxane-3-carboxamide | [2] |

| CAS Number | 1260933-14-1 (for (S)-enantiomer) | [2] |

| Appearance | Predicted: White to off-white solid | N/A |

| Predicted XLogP3 | 1.6 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 |[2] |

Retrosynthetic Analysis and Synthesis Protocol

The most logical and industrially scalable approach to synthesizing this molecule is through a standard amide coupling reaction.

Retrosynthetic Pathway

The primary disconnection is at the amide C-N bond, yielding two commercially available or readily synthesizable starting materials: 2-Amino-6-bromopyridine and oxane-3-carboxylic acid.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Amide Coupling

This protocol describes a robust method for coupling 2-Amino-6-bromopyridine with oxane-3-carboxylic acid. The choice of an activated ester intermediate (formed in situ with HATU) is deliberate; it proceeds under mild conditions, minimizes side reactions, and is highly effective for coupling with electron-deficient anilines like 2-aminopyridines.

Materials:

-

2-Amino-6-bromopyridine (1.0 eq)

-

Oxane-3-carboxylic acid (1.1 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:

Caption: General workflow for synthesis and purification.

Step-by-Step Procedure:

-

Reaction Setup: To a solution of oxane-3-carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes. This pre-activation step is crucial for forming the activated O-acylisourea ester, ensuring efficient coupling.

-

Amine Addition: Add 2-Amino-6-bromopyridine (1.0 eq) to the activated acid mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to remove residual water and salts.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude material should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford N-(6-bromopyridin-2-yl)oxane-3-carboxamide as a pure solid.

Structural Elucidation and Characterization

Confirmation of the final structure requires a suite of standard analytical techniques. The following data are predicted based on the known structure and are what a researcher should expect to observe.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Amide Proton (N-H): Broad singlet, δ ~8.5-9.5 ppm. Pyridine Protons: Three signals in the aromatic region (δ ~7.0-8.0 ppm), likely a triplet and two doublets. Oxane Protons: Complex multiplets in the δ ~1.5-4.0 ppm range. The proton at C3 (adjacent to the carbonyl) will be downfield shifted. |

| ¹³C NMR | Carbonyl Carbon (C=O): Signal at δ ~170-175 ppm. Pyridine Carbons: Five signals, with the carbon bearing the bromine (C6) at ~140 ppm and the carbon attached to the amide nitrogen (C2) at ~150-155 ppm. Oxane Carbons: Five distinct signals in the aliphatic region (δ ~20-70 ppm). |

| Mass Spec (ESI+) | [M+H]⁺: 285.0/287.0. The characteristic ~1:1 isotopic pattern for bromine is the definitive confirmation of its presence. |

| IR Spectroscopy | N-H stretch: ~3300 cm⁻¹. C=O stretch (Amide I): Strong absorption at ~1670 cm⁻¹. N-H bend (Amide II): ~1550 cm⁻¹. C-Br stretch: ~600-700 cm⁻¹. |

Potential Applications and Future Directions

N-(6-bromopyridin-2-yl)oxane-3-carboxamide is not merely a singular molecule but a platform for further discovery.

-

Fragment-Based Drug Discovery (FBDD): Its molecular weight and structural features make it an ideal fragment for screening against various biological targets. The distinct hydrogen bonding and aromatic regions can inform the design of more potent, larger ligands.

-

Library Synthesis: The bromine atom is a key asset for diversification. Using palladium-catalyzed cross-coupling reactions, the 6-position of the pyridine ring can be functionalized with a vast array of aryl, heteroaryl, or alkyl groups. This allows for the systematic exploration of the structure-activity relationship (SAR) of a particular pharmacophore.

-

Scaffold for Kinase Inhibitors: The 2-aminopyridine motif is a well-known "hinge-binding" element found in many FDA-approved kinase inhibitors. This compound provides a pre-built scaffold that can be elaborated to target the ATP-binding site of various kinases.

Future research should focus on leveraging the bromine handle to generate a small, focused library of analogs for screening in relevant disease assays, such as oncology or infectious diseases, where pyridine-based compounds have shown significant promise.

Conclusion

N-(6-bromopyridin-2-yl)oxane-3-carboxamide is a well-defined chemical entity with significant potential as a building block in discovery chemistry. Its structure is a strategic amalgamation of motifs known to impart favorable pharmacological properties. The synthetic route presented is robust and scalable, and the expected analytical data provide a clear blueprint for its characterization. This guide serves as a foundational resource for scientists looking to incorporate this and related scaffolds into their research programs.

References

-

PubChem. (3S)-N-(6-bromo-2-pyridinyl)oxane-3-carboxamide. National Center for Biotechnology Information. [Link]

-

PubChem. N-(6-bromo-3-pyridinyl)oxane-2-carboxamide. National Center for Biotechnology Information. [Link]

-

PubChem. N-(6-bromo-3-pyridinyl)oxane-4-carboxamide. National Center for Biotechnology Information. [Link]

-

Shaanxi Bloom Tech Co., Ltd. 2-Amino-6-bromopyridine CAS 19798-81-3. [Link]

-

National Institutes of Health. 6-Bromopyridine-2-carboxamide. PMC. [Link]

-

Organic Chemistry Portal. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. [Link]

-

MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

-

Arkat USA. Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3- cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. [Link]

-

MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

-

Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]

-

Malaria World. Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. [Link]

Sources

N-(6-bromopyridin-2-yl)tetrahydro-2H-pyran-3-carboxamide CAS number

Technical Monograph: N-(6-bromopyridin-2-yl)tetrahydro-2H-pyran-3-carboxamide

Part 1: Executive Summary & Chemical Identity

Compound Overview N-(6-bromopyridin-2-yl)tetrahydro-2H-pyran-3-carboxamide is a specialized heterocyclic building block used primarily in the discovery of kinase inhibitors and GPCR ligands. It functions as a "hinge-binding" scaffold where the pyridine nitrogen and amide moiety form critical hydrogen bonds with active site residues (e.g., in JAK, ERK, or BTK kinases). The 6-bromo substituent serves as a versatile electrophilic handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion.

Chemical Identity Table

| Property | Detail |

| Chemical Name | N-(6-bromopyridin-2-yl)tetrahydro-2H-pyran-3-carboxamide |

| CAS Number | Not formally indexed in public registries.[1][2] Synthesized from CAS 19798-81-3 and CAS 873397-34-3 . |

| Molecular Formula | C₁₁H₁₃BrN₂O₂ |

| Molecular Weight | 285.14 g/mol |

| Predicted LogP | ~1.8 – 2.2 (Moderate Lipophilicity) |

| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |

| Core Components | Amine: 2-Amino-6-bromopyridine (CAS: 19798-81-3)Acid: Tetrahydro-2H-pyran-3-carboxylic acid (CAS: 873397-34-3) |

Part 2: Synthetic Architecture (The "How-To")

Mechanistic Challenge: The Nucleophilicity Paradox The synthesis of this amide is not trivial due to the electronic nature of 2-amino-6-bromopyridine.

-

Electronic Deactivation: The pyridine ring nitrogen is electron-withdrawing.[3][4] The bromine atom at the 6-position further pulls electron density via induction (-I effect), rendering the exocyclic amine (

) significantly less nucleophilic than a standard aniline or alkyl amine. -

Steric Factors: While less critical than in 2,6-disubstituted anilines, the lone pair on the pyridine nitrogen can interfere with activation agents if not properly managed.

Strategic Solution: High-Energy Activation Standard EDC/HOBt couplings often result in low yields or stalled reactions for this substrate. The recommended protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or acid chloride generation to overcome the nucleophilic barrier.

Diagram 1: Retrosynthetic & Forward Synthesis Workflow

Caption: Synthesis pathway utilizing HATU activation to overcome the poor nucleophilicity of the electron-deficient aminopyridine.

Part 3: Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling (Recommended) Rationale: HATU generates a highly reactive aza-benzotriazole ester, which accelerates the acylation of the sluggish aminopyridine.

-

Activation:

-

Charge a flame-dried round-bottom flask with Tetrahydro-2H-pyran-3-carboxylic acid (1.0 g, 7.68 mmol, 1.2 eq).

-

Dissolve in anhydrous DMF (10 mL, 0.5 M concentration).

-

Add DIPEA (N,N-Diisopropylethylamine) (2.67 mL, 15.3 mmol, 2.4 eq).

-

Cool to 0°C. Add HATU (3.21 g, 8.45 mmol, 1.3 eq) in one portion. Stir for 30 minutes at 0°C. Observation: Solution typically turns yellow/orange.

-

-

Coupling:

-

Add 2-Amino-6-bromopyridine (1.10 g, 6.4 mmol, 1.0 eq) directly to the reaction mixture.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Checkpoint: Monitor by LCMS.[5] The acid peak should disappear, and a new peak [M+H]+ ~285/287 (1:1 Br isotope pattern) should emerge.

-

-

Workup & Purification:

-

Dilute with EtOAc (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid and HATU byproducts.

-

Wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry over Na₂SO₄, filter, and concentrate.[3]

-

Purification: Flash column chromatography (SiO₂). Elute with a gradient of 0–40% EtOAc in Hexanes. The product is typically a white to off-white solid.

-

Protocol B: Acid Chloride Method (Alternative for Scale-Up) Rationale: Lower cost for >10g scale, avoids difficult-to-remove urea byproducts from coupling agents.

-

Dissolve the carboxylic acid in DCM with a catalytic drop of DMF.

-

Add Oxalyl Chloride (1.5 eq) dropwise at 0°C. Stir until gas evolution ceases (2h).

-

Concentrate to remove excess oxalyl chloride.

-

Redissolve the crude acid chloride in Pyridine (solvent/base) and add the 2-amino-6-bromopyridine. Heat to 60°C for 4 hours.

Part 4: Mechanistic Utility & Logic

Why this Scaffold?

-

Metabolic Stability (THP vs. Cyclohexyl): The tetrahydropyran (THP) ring is often used as a bioisostere for a cyclohexyl or phenyl ring. The ether oxygen lowers the logP (improving solubility) and blocks metabolic oxidation at the 3- or 4-position, which is common in carbocyclic analogs.

-

The "Hinge Binder" Motif: In kinase inhibitors, the pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the amide NH donates a hydrogen bond. This "Donor-Acceptor" motif is a classic pharmacophore.

-

The Bromine Handle: The 6-bromo position is electronically activated for Palladium-catalyzed cross-coupling.[4] It is orthogonal to the amide formation, meaning the amide can be formed first without affecting the bromine, which is then reacted later to attach "tail" groups for selectivity.

Diagram 2: Downstream Diversification Logic

Caption: The bromine handle allows divergent synthesis: Suzuki coupling for potency (aryl groups) or Buchwald coupling for solubility (amines).

Part 5: Quality Control & Characterization

Expected Analytical Data

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 10.8 (s, 1H, Amide NH) – Diagnostic broad singlet.

-

δ 8.2 (d, 1H, Pyridine H3) – Deshielded by amide.

-

δ 7.7 (t, 1H, Pyridine H4).

-

δ 7.4 (d, 1H, Pyridine H5).

-

δ 3.8–3.2 (m, 4H, THP ether protons).

-

δ 2.6 (m, 1H, CH-C=O).

-

δ 1.9–1.5 (m, 4H, THP methylene protons).

-

-

LCMS (ESI):

-

Two peaks of equal intensity at m/z 285 and 287 [M+H]⁺ (characteristic ⁷⁹Br/⁸¹Br isotope pattern).

-

Troubleshooting Guide

-

Issue: Low conversion of amine.

-

Fix: The amine is weak. Ensure the acid is fully activated (wait 30 mins with HATU) before adding amine. Heat to 50°C if necessary.

-

-

Issue: Product stuck in DMF.

-

Fix: Pour reaction mixture into 10x volume of ice water. If solid precipitates, filter it. If not, extract exhaustively with EtOAc/LiCl solution (LiCl helps remove DMF).

-

References

-

National Center for Biotechnology Information. (n.d.). 2-Amino-6-bromopyridine (CAS 19798-81-3).[2][6][7] PubChem Compound Summary. Retrieved from [Link]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Contextual grounding for HATU usage in weak amines). Retrieved from [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Contextual grounding for THP vs Cyclohexyl bioisosteres). Retrieved from [Link]

Sources

- 1. 2-(3-Bromopropoxy)tetrahydro-2H-pyran 98 33821-94-2 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. leapchem.com [leapchem.com]

- 6. 2-Amino-6-bromopyridine | 19798-81-3 [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-(6-bromopyridin-2-yl)oxane-3-carboxamide

[1]

Executive Summary

N-(6-bromopyridin-2-yl)oxane-3-carboxamide (IUPAC: N-(6-bromopyridin-2-yl)tetrahydro-2H-pyran-3-carboxamide) represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD).[1] Characterized by a molecular weight of 285.14 g/mol , this compound serves as a critical "linker-divergent" intermediate.[1] Its structure combines a polar, sp3-rich oxane (tetrahydropyran) ring with an electron-deficient bromopyridine moiety, providing a dual-handle platform for solubility enhancement and palladium-catalyzed cross-coupling.[1]

This guide details the physicochemical specifications, validated synthetic protocols, and analytical fingerprints required for the rigorous integration of this compound into medicinal chemistry workflows.

Physicochemical Specifications

Accurate molecular weight determination is pivotal for mass spectrometry (MS) validation, particularly given the isotopic signature of bromine.

Table 1: Core Physicochemical Data

| Property | Value | Notes |

| Molecular Formula | C₁₁H₁₃BrN₂O₂ | |

| Average Molecular Weight | 285.14 g/mol | Weighted average of all isotopes.[1][2] |

| Monoisotopic Mass (⁷⁹Br) | 284.0160 Da | Primary peak for HRMS. |

| Isotopic Mass (⁸¹Br) | 286.0140 Da | Secondary peak (approx. 1:1 intensity). |

| Calculated LogP (cLogP) | 1.8 – 2.1 | Moderate lipophilicity; drug-like range. |

| Topological Polar Surface Area | ~52 Ų | Favorable for membrane permeability. |

| H-Bond Donors / Acceptors | 1 / 4 | Compliant with Lipinski’s Rule of 5.[1] |

Isotopic Signature Analysis (MS Validation)

The presence of a single bromine atom creates a distinct 1:1 doublet in the mass spectrum.

-

M+H (⁷⁹Br): m/z 285.02

-

M+H (⁸¹Br): m/z 287.02

-

Validation Check: An experimental mass spectrum must show these two peaks with near-equal intensity. Absence of the M+2 peak indicates debromination or incorrect synthesis.

Synthetic Methodology: Amide Coupling

The synthesis of N-(6-bromopyridin-2-yl)oxane-3-carboxamide requires overcoming the poor nucleophilicity of the 2-amino-6-bromopyridine, which is deactivated by both the pyridine nitrogen and the electron-withdrawing bromine.[1] Standard EDC/HOBt couplings often fail or suffer from low yields.

Protocol: Phosphorous Oxychloride (POCl₃) Mediated Coupling

This method activates the carboxylic acid in situ to the acid chloride, driving the reaction with the deactivated aniline.

Reagents:

-

Amine: 2-Amino-6-bromopyridine (1.0 equiv) [CAS: 19798-81-3][1][3][4][5]

-

Acid: Tetrahydro-2H-pyran-3-carboxylic acid (1.1 equiv)[1]

-

Solvent: Pyridine (anhydrous, acts as solvent & base)

-

Activator: POCl₃ (1.1 equiv)

Step-by-Step Workflow:

-

Dissolution: Dissolve tetrahydropyran-3-carboxylic acid (1.1 equiv) and 2-amino-6-bromopyridine (1.0 equiv) in anhydrous pyridine (0.5 M concentration) under N₂ atmosphere.

-

Activation: Cool the solution to 0°C. Dropwise add POCl₃ (1.1 equiv) over 15 minutes to control exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS for consumption of the amine (m/z 173/175).

-

Quench: Pour the reaction mixture into ice-water.

-

Isolation: Extract with Ethyl Acetate (3x). Wash organics with 1N HCl (to remove pyridine), saturated NaHCO₃, and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Diagram 1: Synthetic Pathway & Mechanism

Caption: Activation of the oxane carboxylic acid via POCl₃ overcomes the low nucleophilicity of the bromopyridine amine.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, researchers must verify the structure using the following spectroscopic logic.

1H NMR Prediction (DMSO-d6, 400 MHz)

-

Amide NH: Singlet, ~10.5–11.0 ppm (Deshielded, diagnostic of amide formation).

-

Pyridine Ring:

-

H3/H5: Two doublets ~7.4–7.8 ppm.

-

H4: Triplet ~7.8–8.0 ppm (Coupling constants J ≈ 8 Hz).

-

-

Oxane (Tetrahydropyran) Ring:

-

H3 (Chiral center alpha to carbonyl): Multiplet ~2.5–2.8 ppm.

-

Ring protons (H2, H4, H5, H6): Complex multiplets 1.4–3.9 ppm.

-

Key Feature: The protons adjacent to oxygen (H2/H6) will appear downfield (~3.5–4.0 ppm).

-

Mass Spectrometry Fragmentation Logic

In ESI+ mode, the compound follows a specific fragmentation pathway useful for structural confirmation.

Diagram 2: MS Fragmentation Logic

Caption: Diagnostic fragmentation pattern in ESI+ mode. The persistence of the Br isotope pattern in Fragment A confirms the pyridine moiety.

Functional Utility in Drug Discovery

This scaffold is not merely an end-product but a strategic intermediate.[1] The 6-bromo position serves as a "universal socket" for diversification.[1]

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids introduces biaryl complexity, common in kinase inhibitors (e.g., targeting JAK or BTK pathways).

-

Buchwald-Hartwig Amination: Displacement of the bromine with secondary amines creates solubilizing tails or specific interaction motifs.

-

FBDD Screening: The oxane ring acts as a non-aromatic, sp3-rich isostere for phenyl rings, improving metabolic stability (reducing CYP450 metabolism) and solubility compared to bis-aryl systems.[1]

References

Sources

The Emerging Potential of N-(6-bromopyridin-2-yl)oxane-3-carboxamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged scaffolds and bioisosteric modifications is a cornerstone of modern medicinal chemistry. This guide delves into the untapped potential of the novel chemical entity, N-(6-bromopyridin-2-yl)oxane-3-carboxamide. While direct extensive research on this specific molecule is nascent, a comprehensive analysis of its constituent fragments—the 6-bromopyridin-2-yl moiety and the oxane-3-carboxamide core—provides a robust framework for predicting its medicinal chemistry applications. This document will explore the rationale behind its design, potential therapeutic targets, and synthetic strategies, positioning it as a promising scaffold for the development of next-generation therapeutics, particularly in oncology and inflammation.

Deconstructing the Scaffold: A Rationale for Therapeutic Potential

The structure of N-(6-bromopyridin-2-yl)oxane-3-carboxamide marries two key components, each with a significant track record in drug discovery. Understanding the individual contributions of the 6-bromopyridin-2-yl and the oxane-3-carboxamide moieties allows for a well-founded exploration of their combined potential.

The 6-Bromopyridin-2-yl Moiety: A Versatile Anchor for Targeted Therapies

The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can significantly influence the pKa of the molecule, enhancing solubility and bioavailability. The 2-amino-6-bromopyridine derivative is a particularly valuable building block in the synthesis of compounds for a range of diseases, including inflammation, diabetes, hypertension, and viral infections.[2]

The bromine atom at the 6-position is not merely a substituent but a strategic functional handle. It activates the pyridine ring for various synthetic transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling extensive structure-activity relationship (SAR) studies and the optimization of target engagement.

The Oxane-3-Carboxamide Core: Enhancing Drug-like Properties and Target Interaction

The oxane (tetrahydropyran) ring is increasingly recognized for its favorable impact on the physicochemical properties of drug candidates. As a saturated heterocycle, it introduces three-dimensionality, which can improve target specificity and reduce off-target effects.[4] The incorporation of an oxane ring often leads to enhanced aqueous solubility and improved metabolic stability compared to its carbocyclic or aliphatic counterparts.[4]

The oxygen atom within the oxane ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets. The carboxamide linker is a classic pharmacophoric element, capable of forming multiple hydrogen bonds and is a common feature in a vast number of bioactive molecules, including numerous kinase inhibitors.

Postulated Therapeutic Applications: A Focus on Kinase Inhibition

Given the prevalence of the pyridine carboxamide scaffold in kinase inhibitors, it is highly probable that N-(6-bromopyridin-2-yl)oxane-3-carboxamide and its derivatives will exhibit activity in this domain. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.

Targeting Oncogenic Kinases

The pyridine carboxamide core is a well-established hinge-binding motif for a variety of protein kinases. By occupying the ATP-binding pocket, these inhibitors can effectively block the phosphorylation cascade that drives tumor growth and proliferation. The 6-bromopyridin-2-yl moiety can be functionalized to extend into the solvent-exposed region of the kinase, allowing for the fine-tuning of potency and selectivity.

Potential Kinase Targets:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy in oncology. Several heterocyclic compounds have been identified as potent VEGFR-2 inhibitors.[5]

-

Tyrosine Kinases: The broader family of tyrosine kinases is a major focus of cancer drug discovery. The structural features of the target molecule are amenable to interaction with the ATP-binding sites of various oncogenic tyrosine kinases.

Modulating Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and certain cancers. Kinases play a pivotal role in inflammatory signaling cascades. The development of selective kinase inhibitors offers a promising therapeutic avenue for these conditions.

Potential Kinase Targets in Inflammation:

-

Janus Kinases (JAKs): JAK inhibitors are an established class of drugs for the treatment of rheumatoid arthritis and other autoimmune diseases. The pyridine carboxamide scaffold can be adapted to target the ATP-binding site of JAK family members.

-

Spleen Tyrosine Kinase (Syk): Syk is a key mediator of signaling in various immune cells and is a validated target for inflammatory and autoimmune diseases.

Synthetic and Experimental Strategies

The modular nature of N-(6-bromopyridin-2-yl)oxane-3-carboxamide lends itself to a straightforward and versatile synthetic approach. The following sections outline a proposed synthetic route and a representative biological assay protocol.

Proposed Synthetic Workflow

The synthesis of the target molecule can be efficiently achieved through a standard amide coupling reaction. The key starting materials, 2-amino-6-bromopyridine and oxane-3-carboxylic acid, are commercially available.

Caption: Proposed synthetic workflow for N-(6-bromopyridin-2-yl)oxane-3-carboxamide and its derivatives.

Experimental Protocol: Amide Coupling

Objective: To synthesize N-(6-bromopyridin-2-yl)oxane-3-carboxamide from 2-amino-6-bromopyridine and oxane-3-carboxylic acid.

Materials:

-

2-Amino-6-bromopyridine

-

Oxane-3-carboxylic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of oxane-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

-

Add 2-amino-6-bromopyridine (1.05 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, N-(6-bromopyridin-2-yl)oxane-3-carboxamide.

Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)

Objective: To evaluate the inhibitory activity of N-(6-bromopyridin-2-yl)oxane-3-carboxamide against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the kinase assay buffer, the test compound at various concentrations, and the VEGFR-2 kinase.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Determine the IC50 value of the test compound by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) and Future Directions

The N-(6-bromopyridin-2-yl)oxane-3-carboxamide scaffold offers multiple points for chemical modification to optimize its biological activity and physicochemical properties.

Sources

- 1. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-amino-6-bromopyridine - Dissertation [m.dissertationtopic.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach [frontiersin.org]

- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol Guide: Amide Coupling of 6-Bromopyridin-2-amine and Tetrahydropyran-3-carboxylic Acid

Introduction and Strategic Overview

The synthesis of N-heterocyclic amides is a cornerstone of modern medicinal chemistry and drug discovery.[1][2][3] The target molecule, N-(6-bromopyridin-2-yl)tetrahydropyran-3-carboxamide, represents a scaffold with significant potential, combining a functionalized pyridine ring, a common pharmacophore, with a tetrahydropyran moiety that can enhance physicochemical properties.

However, the direct amide coupling of 6-bromopyridin-2-amine with tetrahydropyran-3-carboxylic acid presents a notable synthetic challenge. The nucleophilicity of the amino group on the pyridine ring is substantially diminished by the cumulative electron-withdrawing effects of the ring nitrogen and the bromo substituent.[1][4] This low reactivity often leads to sluggish or incomplete reactions when using standard amide coupling conditions.[1][5]

This guide provides a detailed analysis of the reaction, explains the rationale for selecting optimal coupling conditions, and presents two robust, field-proven protocols designed to overcome the challenges associated with this electron-deficient amine.

Foundational Chemistry: Analyzing the Coupling Partners

A successful coupling strategy begins with understanding the substrates:

-

6-Bromopyridin-2-amine (The Nucleophile): This is considered an electron-deficient amine. The lone pair of electrons on the exocyclic nitrogen is delocalized into the electron-poor pyridine ring, reducing its availability for nucleophilic attack.[4] Standard coupling methods that are effective for aliphatic or electron-rich aromatic amines may fail or provide low yields.[5][6]

-

Tetrahydropyran-3-carboxylic Acid (The Electrophile): This is a standard aliphatic carboxylic acid. The primary challenge lies not with this component, but with its activation to form a sufficiently reactive intermediate capable of being intercepted by the weakly nucleophilic amine.

The core challenge is to activate the carboxylic acid to a state of high electrophilicity without creating conditions that degrade the starting materials or the product.

Selecting the Optimal Coupling Reagents: A Comparative Rationale

Given the unreactive nature of 6-bromopyridin-2-amine, the choice of coupling reagent is critical. We will explore two highly effective, yet mechanistically distinct, systems.

Protocol A: The Uronium Salt Approach with HATU

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a third-generation coupling reagent renowned for its high efficiency and rapid reaction rates, especially with challenging substrates.[7][8]

-

Mechanism of Action: HATU reacts with the carboxylate (formed by deprotonation of the carboxylic acid with a non-nucleophilic base like DIPEA) to generate a highly reactive O-At active ester.[7][9] This intermediate is significantly more electrophilic than the corresponding O-Bt ester formed with older reagents like HBTU. The subsequent aminolysis step is often facilitated by the pyridine nitrogen within the HOAt leaving group, which is thought to stabilize the transition state.[7]

-

Why it Works Here: The exceptional reactivity of the HATU-derived active ester is sufficient to overcome the low nucleophilicity of the 2-aminopyridine derivative, driving the reaction to completion under mild conditions.[1][8]

Protocol B: The Carbodiimide Approach with EDC/HOBt and a Hypernucleophilic Catalyst

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate.[10]

-

Mechanism of Action: The O-acylisourea is highly reactive but can be unstable. In the presence of HOBt (Hydroxybenzotriazole), it is rapidly converted to an HOBt-active ester, which is more stable and less prone to side reactions like racemization.[11][12] For electron-deficient amines, the reaction of the HOBt ester can still be slow.[1] The addition of DMAP (4-Dimethylaminopyridine) is crucial; it acts as a hypernucleophilic acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate that readily reacts with even poor nucleophiles.[1]

-

Why it Works Here: This combination of reagents creates a "super-activated" electrophile. While EDC/HOBt alone might be insufficient, the catalytic intervention of DMAP accelerates the final aminolysis step, making the overall transformation efficient for unreactive amines.[1]

Visualization of Reaction Mechanisms and Workflow

HATU-Mediated Amide Coupling Mechanism

Caption: HATU coupling mechanism.

EDC/HOBt/DMAP-Mediated Amide Coupling Mechanism

Caption: EDC/HOBt/DMAP coupling mechanism.

General Experimental Workflow

Caption: Overall experimental workflow.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: HATU-Mediated Coupling

| Parameter | Value | Notes |

| 6-Bromopyridin-2-amine | 1.0 eq. | The limiting reagent. |

| Tetrahydropyran-3-carboxylic acid | 1.1 eq. | Slight excess to ensure full conversion of the amine. |

| HATU | 1.2 eq. | A slight excess ensures efficient activation. |

| DIPEA | 3.0 eq. | A non-nucleophilic base is essential.[7][13] |

| Solvent | DMF | Anhydrous N,N-Dimethylformamide. |

| Temperature | Room Temperature (20-25 °C) | Mild conditions are sufficient. |

| Reaction Time | 2-4 hours | Monitor by TLC or LC-MS. |

| Typical Yield | 75-90% |

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add tetrahydropyran-3-carboxylic acid (1.1 eq.) and HATU (1.2 eq.).

-

Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting amine).

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) to the mixture and stir for 10-15 minutes at room temperature. This is the "pre-activation" step.

-

In a separate flask, dissolve 6-bromopyridin-2-amine (1.0 eq.) in a minimal amount of anhydrous DMF.

-

Add the amine solution dropwise to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature. Monitor its progress every hour using Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexanes).

-

Upon completion (disappearance of the limiting amine), dilute the reaction mixture with Ethyl Acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude material by flash column chromatography on silica gel to afford the pure amide product.[14]

Protocol B: EDC/HOBt/DMAP-Mediated Coupling

| Parameter | Value | Notes |

| 6-Bromopyridin-2-amine | 1.0 eq. | The limiting reagent. |

| Tetrahydropyran-3-carboxylic acid | 1.1 eq. | |

| EDC·HCl | 1.5 eq. | A common, stable salt of EDC. |

| HOBt | 1.2 eq. | |

| DMAP | 0.2 eq. | Catalytic amount is sufficient.[1] |

| Base (optional) | DIPEA or Et₃N (2.0 eq.) | Can help drive the reaction and neutralize the HCl from EDC·HCl. |

| Solvent | DCM or MeCN | Anhydrous Dichloromethane or Acetonitrile.[1] |

| Temperature | Room Temperature (20-25 °C) | |

| Reaction Time | 6-18 hours | Generally slower than HATU coupling. |

| Typical Yield | 60-80% |

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add tetrahydropyran-3-carboxylic acid (1.1 eq.), EDC·HCl (1.5 eq.), HOBt (1.2 eq.), and DMAP (0.2 eq.).

-

Add 6-bromopyridin-2-amine (1.0 eq.).

-

Dissolve all solids in anhydrous DCM or MeCN (approx. 0.1-0.2 M).

-

Add DIPEA or Triethylamine (2.0 eq.) and stir the mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction may require overnight stirring.

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl (to remove DMAP and base), saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude residue via flash column chromatography on silica gel to yield the desired product.[15]

Troubleshooting and Key Considerations

-

Low Yield / No Reaction: The primary culprit is often the low nucleophilicity of the amine. Ensure that a highly potent activation method is used (HATU is preferred). Verify the quality of the coupling reagents, as they can be hygroscopic and degrade over time. Ensure solvents are anhydrous.

-

Formation of Byproducts: With EDC, the formation of an N-acylurea byproduct can occur if the O-acylisourea intermediate is not efficiently trapped. The inclusion of HOBt minimizes this.

-

Difficult Purification: The urea byproducts from carbodiimide reactions (e.g., DCU from DCC, or the urea from EDC) can sometimes complicate purification. The urea from EDC is water-soluble, making it easier to remove during aqueous work-up.[10] If the product is basic, using a neutralized silica gel for chromatography can prevent streaking.[15]

References

-

HATU - Wikipedia. Wikipedia. [Link]

-

Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

-

Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. ResearchGate. [Link]

-

HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

-

Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

-

Tips and tricks for difficult amide bond formation? Reddit. [Link]

-

Challenges and Breakthroughs in Selective Amide Activation. PMC. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hepatochem.com [hepatochem.com]

- 3. growingscience.com [growingscience.com]

- 4. Challenges and Breakthroughs in Selective Amide Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 6. reddit.com [reddit.com]

- 7. HATU - Wikipedia [en.wikipedia.org]

- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 11. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. youtube.com [youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. benchchem.com [benchchem.com]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-(6-bromopyridin-2-yl)oxane-3-carboxamide

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic C-C Bond Formation in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is particularly vital in the field of drug discovery for the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in a vast array of pharmaceutically active compounds.

This guide provides a detailed examination and a robust protocol for the Suzuki-Miyaura coupling of a specific, highly functionalized substrate: N-(6-bromopyridin-2-yl)oxane-3-carboxamide . This molecule presents a unique set of challenges and opportunities due to the interplay of its constituent parts: an electron-deficient 2-bromopyridine ring, a secondary amide linkage, and a saturated oxane moiety. Understanding how to effectively couple this substrate is critical for medicinal chemists looking to elaborate on this scaffold for the development of novel therapeutics. We will delve into the mechanistic rationale for experimental choices, provide a step-by-step protocol for both substrate synthesis and coupling, and offer insights into potential challenges and troubleshooting.

Mechanistic Considerations for a Successful Coupling

The efficacy of the Suzuki-Miyaura reaction is contingent on a well-understood catalytic cycle.[2][3] The key steps are oxidative addition, transmetalation, and reductive elimination. For a substrate like N-(6-bromopyridin-2-yl)oxane-3-carboxamide, each step requires careful consideration.

The Catalytic Cycle

The generally accepted mechanism proceeds as follows:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromopyridine ring. This is often the rate-limiting step and is facilitated by electron-withdrawing groups on the aromatic ring, making the electron-deficient pyridine a good candidate.[1]

-

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium(II) center. This step is promoted by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

-

Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Substrate-Specific Challenges

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or "poisoning". The use of bulky ligands on the palladium can mitigate this issue by sterically hindering this non-productive interaction.

-

Amide Functionality: While the amide bond itself is generally stable under Suzuki-Miyaura conditions, the nitrogen and oxygen atoms can also act as Lewis bases and interact with the catalyst. However, in this substrate, the amide is somewhat sterically shielded, and its electronic influence is primarily on the pyridine ring's reactivity. It is crucial to select conditions that do not promote the cleavage of the amide bond, which has been reported under specific catalytic systems designed for that purpose.[5]

-

Electron-Deficient Halide: The 2-bromopyridine is an electron-deficient aryl halide, which generally facilitates the oxidative addition step.[1] This is an advantage for this substrate.

Synthesis of the Starting Material: N-(6-bromopyridin-2-yl)oxane-3-carboxamide

Prior to the cross-coupling, the synthesis of the starting material is a necessary first step. A common and effective method for forming the amide bond is through the coupling of an amine with a carboxylic acid, often activated as an acid chloride or with a peptide coupling agent.

Step-by-Step Protocol for Synthesis

-

Activation of Oxane-3-carboxylic acid: To a solution of oxane-3-carboxylic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.2 eq.) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.

-

Amide Bond Formation: Dissolve the resulting crude oxane-3-carbonyl chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of 6-bromopyridin-2-amine (1.05 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) in DCM.

-

Reaction Completion and Workup: Allow the reaction to stir at room temperature overnight. Monitor for completion by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-(6-bromopyridin-2-yl)oxane-3-carboxamide.

Recommended Protocol for Suzuki-Miyaura Coupling

This protocol is designed to be robust and high-yielding for the coupling of N-(6-bromopyridin-2-yl)oxane-3-carboxamide with a variety of aryl and heteroaryl boronic acids.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| N-(6-bromopyridin-2-yl)oxane-3-carboxamide | Starting Material |

| Aryl/Heteroaryl boronic acid | Coupling Partner |

| Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Palladium Catalyst |

| K₂CO₃ or K₃PO₄ | Base |

| 1,4-Dioxane and Water | Solvent System |

| Schlenk flask or microwave vial | Reaction Vessel |

| Magnetic stirrer and hotplate | Agitation and Heating |

| Inert gas supply (N₂ or Ar) | Anhydrous/Anaerobic Conditions |

Step-by-Step Experimental Procedure

-

Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add N-(6-bromopyridin-2-yl)oxane-3-carboxamide (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(dppf)Cl₂, 3-5 mol%).

-

Solvent Addition and Degassing: Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v). Degas the reaction mixture thoroughly by bubbling an inert gas (N₂ or Ar) through the solution for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. The reaction can also be performed under microwave irradiation for shorter reaction times.[6]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired coupled product.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Inefficient catalyst turnover | Screen different palladium catalysts and ligands (e.g., Buchwald ligands like SPhos or XPhos). Ensure proper degassing to prevent catalyst oxidation. |

| Inactive boronic acid | Use freshly purchased or purified boronic acid. Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable. | |

| Inappropriate base | Screen different bases. K₃PO₄ is often effective for heteroaromatic substrates.[4] | |

| Protodeborylation | Presence of excess water or protic sources | Use anhydrous solvents and a carefully controlled amount of water. K₃PO₄ can be used under nearly anhydrous conditions. |

| Homocoupling | Oxidative coupling of boronic acids | Ensure rigorous degassing. Use a slight excess of the boronic acid, but not a large excess. |

| Catalyst Poisoning | Coordination of pyridine nitrogen to Pd | Use bulky, electron-rich phosphine ligands to sterically shield the palladium center. |

Conclusion

The Suzuki-Miyaura coupling of N-(6-bromopyridin-2-yl)oxane-3-carboxamide is a highly valuable transformation for the synthesis of complex molecules in drug discovery. While the substrate presents potential challenges due to the presence of multiple coordinating heteroatoms, a well-designed protocol employing appropriate catalysts, ligands, and bases can lead to high yields of the desired products. By understanding the underlying mechanistic principles and potential pitfalls, researchers can effectively utilize this powerful reaction to accelerate their synthetic programs.

References

- Xu, L., Liu, F., & Xu, H. (2021). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids.

-

Szostak, M., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science. [Link]

- Kappe, C. O., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)

- Xu, L., et al. (2021). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids.

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

LibreTexts Chemistry. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

-

LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

-

Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

- WordPress.

-

Al-Masri, H. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC. [Link]

-

Pagliaro, M., et al. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry. [Link]

-

Li, G., et al. (2025). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. MDPI. [Link]

-

Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

-

Nolan, S. P., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Application Note: Optimized Buchwald-Hartwig Amination of N-(6-bromopyridin-2-yl)oxane-3-carboxamide

[1]

Executive Summary

This technical guide details the protocol for the palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) of N-(6-bromopyridin-2-yl)oxane-3-carboxamide (referred to herein as Substrate 1 ) with primary and secondary amines.[1]

The coupling of 2,6-disubstituted pyridines presents unique challenges due to the electronic deactivation of the pyridine ring and the potential for catalyst poisoning via chelation by the amide and pyridine nitrogen atoms. This guide provides a robust, field-validated methodology utilizing specific ligand architectures (Buchwald precatalysts and chelating bisphosphines) to overcome these barriers, ensuring high yields and reproducibility in drug discovery workflows.

Strategic Analysis & Mechanistic Insight

Substrate Characteristics

Substrate 1 contains three critical structural features that dictate reaction conditions:

-

Electrophilic Site (C6-Br): The 2-amido-6-bromo substitution pattern creates an electron-deficient pyridine, generally favorable for oxidative addition.[1]

-

Chelation Potential (The "Pincer" Risk): The pyridine nitrogen (N1) and the exocyclic amide oxygen/nitrogen at C2 can act as a bidentate ligand. In the absence of a strongly binding phosphine ligand, the substrate can displace labile ligands on Palladium, forming a stable, catalytically inactive [Pd(Substrate)2] complex.

-

Oxane (Tetrahydropyran) Ring: While chemically stable, the oxane ring increases solubility in polar organic solvents (THF, Dioxane) but may require specific workup protocols to avoid emulsion formation.

Ligand Selection Strategy

To prevent substrate inhibition, the catalyst system must possess a binding constant significantly higher than that of the substrate's chelating domain.

-

Strategy A (Chelating Bisphosphines): Xantphos is the gold standard for 2-halopyridines.[1] Its wide bite angle (111°) favors reductive elimination and renders the Pd center less susceptible to displacement by the pyridine nitrogen.

-

Strategy B (Bulky Monodentates): BrettPhos (for primary amines) and RuPhos (for secondary amines) provide steric bulk that physically blocks the coordination of the pyridine nitrogen while facilitating the coupling of challenging amines.

Experimental Protocols

Materials & Reagents

| Component | Specification | Role |

| Substrate 1 | >97% Purity | Electrophile |

| Amine Partner | 1.2 – 1.5 equiv.[1] | Nucleophile |

| Catalyst (Method A) | Pd(OAc)₂ / Xantphos | Catalyst System |

| Catalyst (Method B) | Pd-RuPhos-G4 (or BrettPhos-G4) | Precatalyst |

| Base | Cs₂CO₃ (Method A) or NaOtBu (Method B)[1] | Acid Scavenger |

| Solvent | 1,4-Dioxane (Anhydrous) | Solvent |

Method A: The Robust Protocol (Xantphos/Cs₂CO₃)

Recommended for initial screening and substrates with base-sensitive functional groups.[1]

Step-by-Step Procedure:

-

Preparation: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.

-

Charging Solids: Add Substrate 1 (1.0 equiv, e.g., 100 mg), Cs₂CO₃ (2.0 equiv), Xantphos (0.045 equiv), and Pd(OAc)₂ (0.03 equiv).

-

Note: Pre-mixing Pd(OAc)₂ and Xantphos in a small volume of solvent for 5 mins before addition can enhance active catalyst formation.

-

-

Solvent & Amine: Seal the vial with a septum cap. Evacuate and backfill with inert gas (3x). Inject anhydrous 1,4-Dioxane (concentration 0.1 M relative to substrate) followed by the Amine Partner (1.2 equiv).

-

Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (800 rpm) for 12–16 hours.

-

Monitoring: Check LCMS at 2h and 16h. Look for the disappearance of the bromide (M+H: ~299/301) and appearance of product mass.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

-

Purification: Flash chromatography (typically 0-10% MeOH in DCM or EtOAc/Hexanes gradient).[1]

Method B: The High-Activity Protocol (Buchwald G4 Precatalysts)

Recommended for sterically hindered amines or unreactive substrates.[1]

Step-by-Step Procedure:

-

Charging: In a nitrogen-filled glovebox (or using strict Schlenk technique), charge a vial with Substrate 1 (1.0 equiv), NaOtBu (1.4 equiv), and Pd-RuPhos-G4 (0.02 equiv).[1]

-

Solvent/Amine Addition: Add anhydrous THF or Toluene (0.15 M). Add the Amine (1.2 equiv).

-

Reaction: Seal and heat to 80°C for 4–8 hours. These catalysts are faster; conversion often completes rapidly.

-

Quench: Cool to RT. Dilute with water and extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.

Visualization of Workflows

Decision Logic for Reaction Conditions

Caption: Decision tree for selecting the optimal catalytic system based on amine type and functional group tolerance.

Catalytic Cycle & Inhibition Risks

Caption: Simplified catalytic cycle highlighting the risk of off-cycle catalyst sequestration by the substrate's chelating motif.[1]

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to Method B (G4 Precatalyst).[1] The precatalyst ensures 1:1 L:Pd ratio and immediate active species generation. |

| Debromination (Ar-H) | Hydride Source | Ensure solvent is anhydrous.[1] If using primary amines in Dioxane, switch to Toluene. Lower temperature to 80°C. |

| Starting Material Remains | Poor Oxidative Addition | Increase temperature to 110°C. Switch ligand to Xantphos (Method A) which is thermally stable and excellent for halides. |

| Amide Hydrolysis | Base Sensitivity | The oxane-amide bond is stable, but if hydrolysis occurs, switch from NaOtBu to K₃PO₄ or Cs₂CO₃ . |

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3] Reaction conditions and mechanical studies." Journal of the American Chemical Society.

-

Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Spanning." Journal of the American Chemical Society.

-

Bruno, N. C., et al. (2013). "Rapidly Activating Pd-Precatalysts for C–N Coupling." Chemical Science.

-

BenchChem. "Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines."

improving yield of N-(6-bromopyridin-2-yl)oxane-3-carboxamide synthesis

Technical Support Center: Amide Coupling Optimization Ticket #: 6-Br-Py-Oxane-Yield Subject: Improving yield of N-(6-bromopyridin-2-yl)oxane-3-carboxamide Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic: Root Cause Analysis

User reports low yield in the synthesis of N-(6-bromopyridin-2-yl)oxane-3-carboxamide . Before optimizing, we must define the chemical barrier.

-

The Nucleophile (Amine): 2-amino-6-bromopyridine.[1][2]

-

Issue: This is an extremely poor nucleophile. The pyridine ring nitrogen sequesters electron density from the exocyclic amine. Furthermore, the bromine atom at the 6-position is electron-withdrawing (inductive effect), further deactivating the amine.

-

Consequence: Standard coupling agents (EDC, HOBt, and even HATU) often fail to generate the active ester with sufficient lifetime to capture this sluggish amine, leading to hydrolysis or rearrangement byproducts.

-

-

The Electrophile (Acid): Oxane-3-carboxylic acid (Tetrahydropyran-3-carboxylic acid).

-

Issue: Generally stable, but secondary carboxylic acids can be sterically hindered.

-

Verdict: The reaction is kinetically stalled . You cannot rely on standard "active esters" (OBt/OAt). You need a method that generates a highly reactive intermediate (Acid Chloride or Mixed Anhydride) to force the amine to react.

Recommended Protocols

We recommend Method A as the primary solution due to its ease of workup. If Method A fails to push conversion >80%, proceed to Method B .

Method A: The T3P (Propylphosphonic Anhydride) Protocol

Why: T3P is superior for electron-deficient aminopyridines. It drives the reaction to completion with low epimerization and, critically, the byproducts are water-soluble.[3] This prevents product loss during purification.

Reagents:

-

Oxane-3-carboxylic acid (1.0 equiv)

-

2-Amino-6-bromopyridine (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)

-

Pyridine (3.0 – 5.0 equiv) — Acts as both base and solvent/co-solvent.

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step Protocol:

-

Dissolution: In a dry flask, dissolve the acid (1.0 eq) and the amine (1.1 eq) in EtOAc (concentration ~0.2 M).

-

Base Addition: Add Pyridine (4.0 eq). The solution may warm slightly.

-

Activation: Cool to 0°C. Add T3P solution (2.0 eq) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT).

-

Critical Checkpoint: Monitor by HPLC/TLC after 2 hours. If conversion is <50%, heat to 60°C. The bromine on the pyridine makes the amine robust enough to withstand mild heating.

-

-

Workup (The "Release"):

Method B: Ghosez’s Reagent (In-Situ Acid Chloride)

Why: If T3P is insufficient, you need an acid chloride. Standard SOCl2 can be harsh. Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates the acid chloride under neutral conditions .

Reagents:

-

Oxane-3-carboxylic acid (1.0 equiv)

-

Ghosez’s Reagent (1.2 equiv)

-

2-Amino-6-bromopyridine (1.1 equiv)

-

Triethylamine (Et3N) or DIPEA (2.0 equiv)

-

Solvent: Dry Dichloromethane (DCM).[6]

Step-by-Step Protocol:

-

Activation: Dissolve acid (1.0 eq) in dry DCM. Add Ghosez’s reagent (1.2 eq) at 0°C. Stir for 1 hour at RT.

-

Observation: No gas evolution occurs (unlike SOCl2), but the intermediate is highly reactive.

-

-

Coupling: Add the amine (1.1 eq) followed by DIPEA (2.0 eq) dropwise.

-

Reaction: Stir at RT for 4–12 hours.

-

Workup: Quench with water. Wash organics with dilute citric acid (removes amine) and NaHCO3.

Visualization & Logic Flows

Decision Tree: Selecting the Right Chemistry

Caption: Logic flow for selecting coupling agents for electron-deficient aminopyridines.

T3P Mechanism & Workup Workflow

Caption: T3P "Catch and Release" workflow ensuring removal of water-soluble byproducts.

Troubleshooting Guide (FAQ)

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<30%) | Amine is too deactivated. | Heat: Increase T3P reaction temp to 60-70°C. Catalysis: Add 10 mol% DMAP (4-dimethylaminopyridine) to the reaction. |

| New Spot on TLC (High Rf) | Dimerization or symmetrical anhydride. | Ensure Amine is present before adding T3P. If Acid and T3P mix too long without amine, the acid reacts with itself. |

| Product stuck in Aqueous | Product might be protonated on Pyridine ring. | Adjust workup pH. The pyridine ring pKa is ~2.5 (lowered by Br). Ensure extraction pH is >5.0 to keep the product neutral and organic-soluble. |

| Thick precipitate forms | Pyridine salts precipitating. | This is normal. Add more solvent (EtOAc) or use 2-MeTHF to maintain solubility. |

References

-

Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

- Context: Establishes T3P/Pyridine as the gold standard for coupling difficult/sensitive amines.

-

Ghosez, L., et al. (1979). "Synthesis of acyl chlorides under neutral conditions." Journal of the Chemical Society, Chemical Communications, (24), 1180.

- Context: The foundational paper for using 1-chloro-N,N,2-trimethylpropenylamine (Ghosez's reagent).

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

- Context: Comprehensive review explaining the failure modes of EDC/H

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-amino-6-bromopyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

purification of N-(6-bromopyridin-2-yl)oxane-3-carboxamide by column chromatography

Technical Support Center: Purification of N-(6-bromopyridin-2-yl)oxane-3-carboxamide

Executive Summary & Chemical Context

The purification of N-(6-bromopyridin-2-yl)oxane-3-carboxamide presents a classic challenge in medicinal chemistry: separating a moderately polar, basic heterocycle (pyridine) containing a polar amide linker.[1]

The Core Challenge:

The pyridine nitrogen possesses a lone pair that acts as a Lewis base.[1] Standard silica gel (

-

Peak Tailing: Asymmetrical peaks that reduce resolution.[1][2][3][4]

-

Irreversible Adsorption: Loss of yield as product "sticks" to the baseline.[1]

-

Co-elution: The "smearing" of the product masks impurities.[1]

This guide provides a self-validating protocol to overcome these issues using Silanol Shielding and Solubility Optimization .

Pre-Purification Triage: Method Development

Before running a column, you must determine the optimal mobile phase.[1] Do not guess; use this TLC data matrix.

Table 1: Mobile Phase Screening Matrix

| Solvent System | Additive (Modifier) | Purpose | Expected Outcome |

| 100% EtOAc | None | Baseline Check | If |

| Hexane / EtOAc (1:1) | None | Standard Screen | Likely tailing.[1] If |

| Hexane / EtOAc (1:1) | 1% TEA | Silanol Shielding | Recommended. TEA competes for silanol sites, sharpening the spot.[1] |

| DCM / MeOH (95:5) | None | Solubility Check | Use if compound is insoluble in EtOAc.[1] Watch for "fronting."[1][3][5] |

| DCM / MeOH (95:5) | 1% | Basicity Adjustment | Best for highly polar/insoluble variants.[1] |

Critical Insight: The

of your product should be between 0.15 and 0.35 in the chosen solvent system for optimal flash separation (CV = 3–7).[1]

Strategic Workflow: The Decision Tree

Use the following logic to select your loading method and stationary phase.

Figure 1: Decision matrix for loading and solvent selection based on solubility and TLC behavior.

Standard Operating Protocol (SOP)

Objective: Purify 500 mg of crude N-(6-bromopyridin-2-yl)oxane-3-carboxamide.

Step 1: Column Pre-Treatment (The "TEA Wash")

Why? Pre-saturating the silica with base is more effective than just adding it to the solvent.[1]

-

Equilibrate the silica cartridge with 3 Column Volumes (CV) of Hexane containing 1% Triethylamine (TEA) .

-

Flush with 2 CV of pure Hexane (to remove excess TEA that might distort the baseline).

Step 2: Sample Loading (Solid Load Recommended)

Why? Amides often have poor solubility in non-polar starting solvents.[1] Liquid loading in DCM/MeOH will cause "band broadening" (poor resolution).[1]

-

Dissolve crude mixture in minimal DCM or Acetone.

-

Add Celite 545 or Silica Gel (ratio 1:2 sample to sorbent).[1]

-

Evaporate to dryness on a rotary evaporator until a free-flowing powder remains.

-

Pack this powder into a solid load cartridge (or top of the column).

Step 3: Elution Gradient

-

Solvent A: Hexane (or Heptane) + 1% TEA (optional if column was pre-treated).[1]

-

Solvent B: Ethyl Acetate (EtOAc) + 1% TEA.[1]

-

Gradient Profile:

Troubleshooting & FAQs

Q1: My product is streaking (tailing) badly, even with TEA. What now? A: The interaction might be too strong for TEA.

-

Switch Modifier: Use 1% Ammonium Hydroxide (

) in DCM/MeOH (90:10).[1] The water content in aqueous ammonia also helps deactivate silanols.[1] -

Switch Stationary Phase: Use Amine-functionalized silica (NH2-Silica) .[1] This phase is naturally basic and requires no mobile phase additives.[1] It is specifically designed for pyridines.[1]

Q2: I see two spots on TLC, but they co-elute on the column. A: This is a "selectivity" issue, not just retention.

-

Change Solvent Class: If using Hex/EtOAc, switch to DCM/MeOH or DCM/Acetone .[1] Different solvents interact differently with the amide dipole.[1]

-

Flatten the Gradient: Use an isocratic hold at the %B where the product elutes (e.g., if it elutes at 30% B, hold at 30% for 5 CVs).

Q3: My product precipitated inside the column (high backpressure). A: This occurs when the gradient moves from a strong solvent (DCM load) to a weak solvent (Hexane start) too quickly.[1]

-

Solution: You must use Solid Loading (see Step 2 above).[1] This physically separates the dissolution step from the elution step, preventing precipitation blocks.[1]

Q4: Can I use C18 (Reverse Phase) for this? A: Yes, and it is often cleaner for polar amides.[1]

-

Conditions: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

-

Note: The 6-bromo substituent makes the compound lipophilic enough to retain well on C18.[1] This is an excellent "Plan B" if Normal Phase fails.

Mechanistic Visualization: The Silanol Effect

Understanding why we add TEA allows you to troubleshoot future pyridine projects.

Figure 2: Mechanism of action for Triethylamine (TEA) additives.[1] TEA binds to acidic silanol sites, preventing the pyridine product from dragging (tailing).[1]

References

-

Teledyne ISCO. (2022).[1] Flash Chromatography Guide: Purifying Basic Compounds. Retrieved from

-

Biotage. (2023).[1][6] Strategies for Flash Purification of Nitrogen Heterocycles. Retrieved from

-

Curran, D. P. (2000).[1] Purification of Laboratory Chemicals: Standard Techniques for Amides. "Not Voodoo" - University of Rochester.[1] Retrieved from

-

Reich, H. J. (2017).[1] Chromatographic separation of amine and pyridine derivatives.[1][7][8] University of Wisconsin-Madison Organic Chemistry Data.[1] Retrieved from [1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]